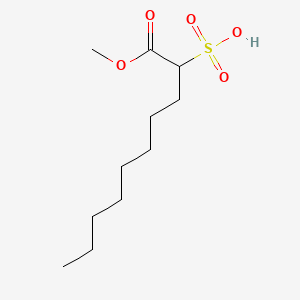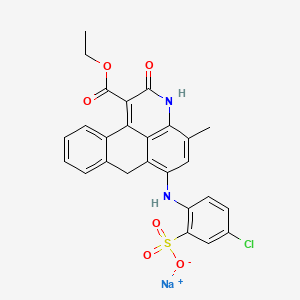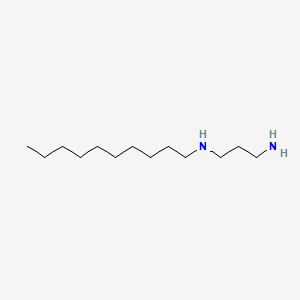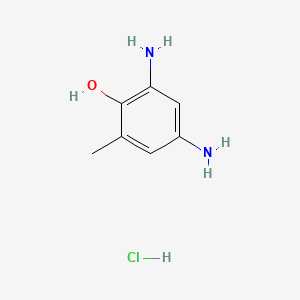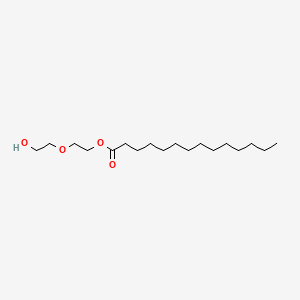
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its unique structure, which includes nickel in a +6 oxidation state coordinated with a tetrakis(phosphonato) ligand system
Vorbereitungsmethoden
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the appropriate phosphonate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The phosphonate ligands can be substituted with other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as magnetic or electronic properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent or in diagnostic applications.
Industrial Applications: It can be used in industrial processes that require specific catalytic or material properties.
Wirkmechanismus
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- involves its interaction with various molecular targets. The nickel center can coordinate with different substrates, facilitating various chemical transformations. The phosphonate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The pathways involved depend on the specific application and the nature of the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- can be compared with other nickel complexes and phosphonate compounds. Similar compounds include:
Nickel(II) complexes: These have nickel in a +2 oxidation state and are generally less reactive than Nickelate(6-).
Phosphonate ligands: Other compounds with phosphonate ligands may have different metal centers and exhibit different reactivities and applications.
The uniqueness of Nickelate(6-) lies in its high oxidation state and the specific coordination environment provided by the phosphonate ligands, which confer unique properties and reactivities.
Eigenschaften
CAS-Nummer |
68958-87-2 |
|---|---|
Molekularformel |
C6H13K5N2NiO12P4 |
Molekulargewicht |
683.25 g/mol |
IUPAC-Name |
pentapotassium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
InChI-Schlüssel |
OKQSEMOGVIXKTK-UHFFFAOYSA-G |
Kanonische SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


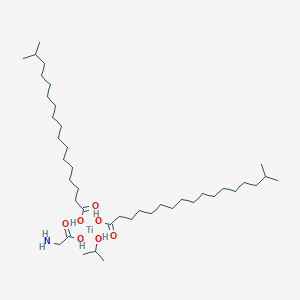
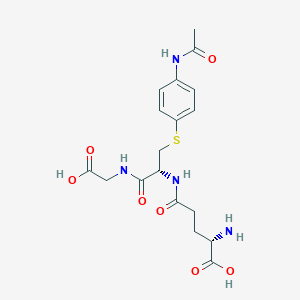
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
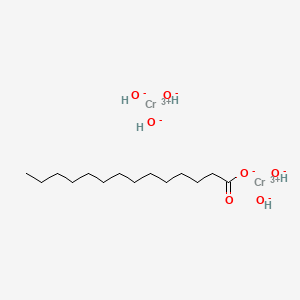
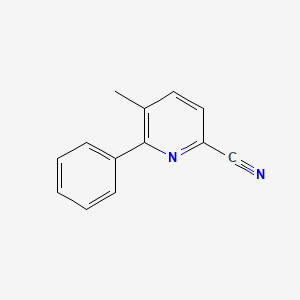
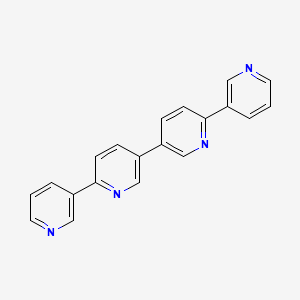
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
